molecular formula C17H10OS2 B12622270 9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one CAS No. 920012-53-9

9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one

Cat. No.: B12622270
CAS No.: 920012-53-9
M. Wt: 294.4 g/mol
InChI Key: FPCBBNIBAOWOSN-UHFFFAOYSA-N
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Description

9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one is a chemical compound that belongs to the class of naphtho[2,3-b]thiophenes. This compound is characterized by the presence of a thiophene ring and a naphthoquinone structure, which are linked by a methylene bridge. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one typically involves the condensation of thiophene-2-carbaldehyde with naphtho[2,3-b]thiophene-4,9-dione. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The reaction mixture is heated under reflux conditions for several hours to yield the desired product .

Chemical Reactions Analysis

9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives. Common reagents include halogens and nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one has several scientific research applications:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological studies, this compound has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool for studying cellular processes.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.

    Industry: In the industrial sector, this compound is used in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the polymerization of tubulin, thereby disrupting the formation of microtubules. This leads to the inhibition of cell division and induces apoptosis in cancer cells. The compound’s interaction with other cellular pathways and targets is still under investigation .

Comparison with Similar Compounds

9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one can be compared with other similar compounds, such as:

    9-Benzylidene-naphtho[2,3-b]thiophen-4-ones: These compounds share a similar core structure but differ in the substituents attached to the naphthoquinone and thiophene rings. They exhibit similar biological activities but may have different potencies and selectivities.

    Naphtho[2,3-b]thiophene-4,9-dione derivatives: These compounds lack the methylene bridge and have different electronic properties.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

920012-53-9

Molecular Formula

C17H10OS2

Molecular Weight

294.4 g/mol

IUPAC Name

9-(thiophen-2-ylmethylidene)benzo[f][1]benzothiol-4-one

InChI

InChI=1S/C17H10OS2/c18-16-13-6-2-1-5-12(13)15(10-11-4-3-8-19-11)17-14(16)7-9-20-17/h1-10H

InChI Key

FPCBBNIBAOWOSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=CS3)C4=C(C2=O)C=CS4

Origin of Product

United States

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